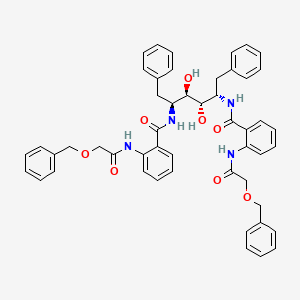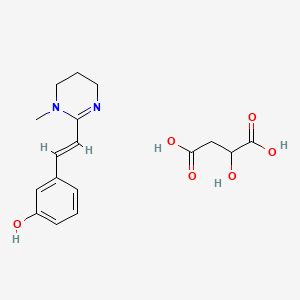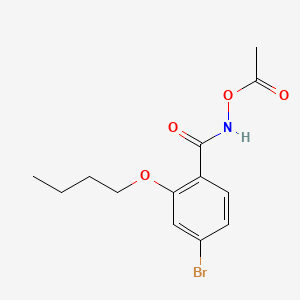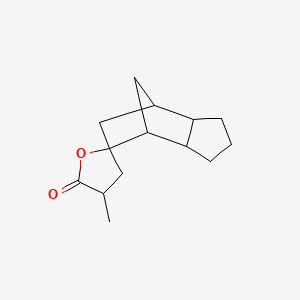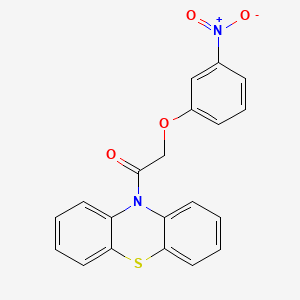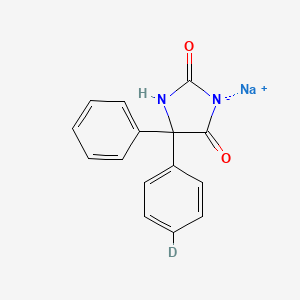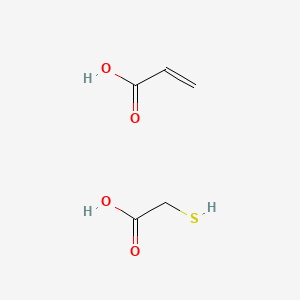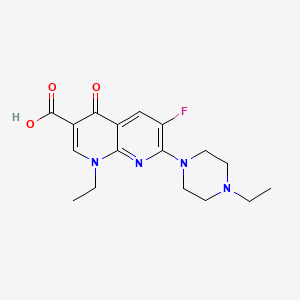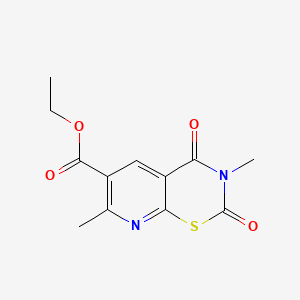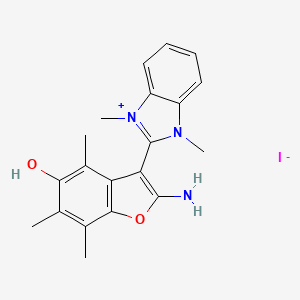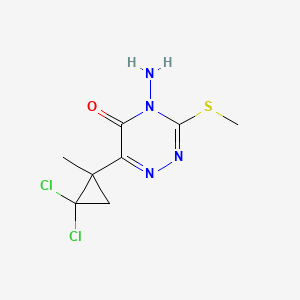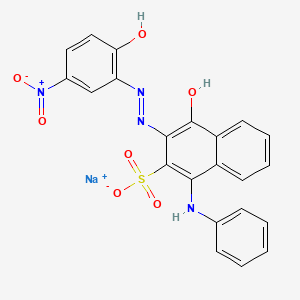
Sodium 4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)(phenylamino)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)(phenylamino)naphthalene-2-sulphonate is a synthetic azo dye. It is known for its vibrant color and is used in various applications, including textile dyeing and as a pH indicator. The compound is characterized by its complex structure, which includes both aromatic and azo groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)(phenylamino)naphthalene-2-sulphonate typically involves the diazotization of 2-methoxy-5-nitroaniline followed by coupling with N-phenyl-γ-acid. The reaction conditions require precise control of temperature and pH to ensure the successful formation of the azo bond .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale diazotization and coupling reactions, with careful monitoring to maintain the quality and consistency of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines, which can further participate in various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used
Scientific Research Applications
Sodium 4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)(phenylamino)naphthalene-2-sulphonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in textile dyeing for its vibrant and stable color properties
Mechanism of Action
The compound exerts its effects primarily through its azo and hydroxyl groups. The azo group can participate in electron transfer reactions, while the hydroxyl groups can form hydrogen bonds with various substrates. These interactions enable the compound to act as a pH indicator and a dye. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, which can be visualized using staining techniques .
Comparison with Similar Compounds
- 5-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonic acid
- 3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)-2-naphthalenecarboxylic acid
- 4-Hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)-7-(phenylamino)-2-naphthalenesulfonic acid sodium salt
Comparison: Sodium 4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)(phenylamino)naphthalene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties. Compared to similar compounds, it has a higher stability and a broader range of applications in various fields .
Properties
CAS No. |
94247-73-1 |
|---|---|
Molecular Formula |
C22H15N4NaO7S |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
sodium;1-anilino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C22H16N4O7S.Na/c27-18-11-10-14(26(29)30)12-17(18)24-25-20-21(28)16-9-5-4-8-15(16)19(22(20)34(31,32)33)23-13-6-2-1-3-7-13;/h1-12,23,27-28H,(H,31,32,33);/q;+1/p-1 |
InChI Key |
NDGWXZGUWCTGKF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(C3=CC=CC=C32)O)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


